2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine
Description
Properties
IUPAC Name |
2-[4-nitro-3-(3,3,3-trifluoropropoxy)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O3/c9-8(10,11)1-4-18-7-6(15(16)17)5-14(13-7)3-2-12/h5H,1-4,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBYTTXBNAONPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)OCCC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine is part of a class of pyrazole derivatives that have garnered interest due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C8H10F3N3O2
- Molecular Weight : 237.18 g/mol
- SMILES Notation : FC(CCn1ncc(c1)N+[O-])(F)F
This compound features a nitro group and a trifluoropropoxy substituent on a pyrazole ring, which may influence its biological activity.
Anticancer Activity
Some studies indicate that pyrazole derivatives possess anticancer properties. For example, compounds with similar structural motifs have been evaluated against cancer cell lines like MCF-7 and L929, often showing selective cytotoxicity. The mechanisms typically involve the induction of apoptosis and inhibition of cell proliferation .
The biological activity of pyrazole derivatives often involves several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit enzymes that are crucial for bacterial survival or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
- Interference with DNA Synthesis : Certain derivatives may disrupt DNA replication processes in rapidly dividing cells.
Study 1: Antimicrobial Screening
A recent study evaluated a series of pyrazole derivatives against various bacterial strains. The results indicated that while some compounds were inactive against Mycobacterium tuberculosis, they showed promising activity against Gram-positive and Gram-negative bacteria within the ESKAPE panel .
| Compound | Activity Against ESKAPE Pathogens | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Active against S. aureus | 32 µg/mL |
| Compound B | Active against E. coli | 64 µg/mL |
| This compound | TBD | TBD |
Study 2: Anticancer Evaluation
Another study focused on the anticancer potential of pyrazole derivatives. The compound was tested on several cancer cell lines, revealing selective cytotoxicity with IC50 values indicating significant growth inhibition at low concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| L929 | 20 | Inhibition of proliferation |
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated based on structural analysis.
†Calculated using atomic masses.
Key Structural and Functional Differences:
In contrast, the trifluoromethyl group in increases lipophilicity, favoring membrane permeability . The trifluoropropoxy group (target) versus trifluoromethyl () or carboxylic acid (): The trifluoropropoxy group balances lipophilicity and metabolic stability, while the carboxyl group in may confer acidity and solubility challenges, possibly contributing to its discontinuation .
The ethanamine chain in the target and contrasts with the carboxyl group in , highlighting the amine’s role in solubility and bioactivity.
Synthetic Pathways :
- Pyrazole derivatives are often synthesized via condensation of hydrazines with diketones or via nucleophilic displacement (e.g., reaction of 2-(1H-pyrazol-1-yl)ethanamine with halogenated intermediates under microwave irradiation ).
Research Findings and Implications
- Bioactivity : The trifluoropropoxy group in the target compound may mimic flufenprox’s insecticidal activity by disrupting neuronal sodium channels .
- Stability : The nitro group could confer photolytic instability, necessitating formulation optimization.
- Comparative Solubility : The ethanamine side chain likely improves aqueous solubility compared to the carboxylated analog , which may precipitate under physiological conditions.
Q & A
Q. Q1. What are the recommended synthetic routes for 2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]ethanamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:
Nitro Group Introduction: Nitration of 3-(3,3,3-trifluoropropoxy)-1H-pyrazole under acidic conditions (e.g., HNO₃/H₂SO₄) to yield the 4-nitro derivative.
Ethanamine Attachment: Alkylation of the pyrazole nitrogen with a bromo- or chloro-ethylamine derivative in the presence of a base like triethylamine (Et₃N) .
Yield optimization requires precise control of temperature (e.g., 0–5°C for nitration to avoid over-oxidation) and stoichiometric ratios. For alkylation, polar aprotic solvents (DMF, DMSO) enhance reactivity, while excess alkylating agent improves substitution efficiency .
Q. Q2. How can researchers validate the structural integrity of this compound, and what analytical techniques are critical?
Methodological Answer: Key techniques include:
- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm substituent positions and trifluoropropoxy group integration.
- Mass Spectrometry (HRMS): To verify molecular weight (e.g., ESI-HRMS expected for C₉H₁₂F₃N₄O₃: [M+H]⁺ = 289.0912).
- X-ray Crystallography: For unambiguous confirmation of molecular geometry. SHELXL/SHELXS software is widely used for refining crystal structures, particularly for nitro and trifluoromethyl groups, which exhibit distinct electron density patterns .
Q. Q3. What are the common impurities observed during synthesis, and how can they be mitigated?
Methodological Answer: Common impurities include:
- Unsubstituted Pyrazole Byproducts: Due to incomplete alkylation. Mitigation: Use of excess ethylamine derivatives and prolonged reaction times.
- Nitro Reduction Products: Trace amounts of 4-amino derivatives may form under reducing conditions. Avoidance of reducing agents (e.g., Pd/C) during purification is critical.
- Trifluoropropoxy Hydrolysis: Acidic or basic conditions can cleave the ether bond. Neutral pH during workup minimizes degradation .
HPLC with UV detection (λ = 254 nm) and reverse-phase columns (C18) effectively separates these impurities.
Advanced Research Questions
Q. Q4. How does the trifluoropropoxy group influence the compound’s electronic properties and reactivity?
Methodological Answer: The trifluoropropoxy group is a strong electron-withdrawing moiety due to the inductive effect of fluorine, which:
- Stabilizes Negative Charge: Enhances nitro group stability against nucleophilic attack.
- Modulates pKa: The pyrazole N-H becomes more acidic (predicted pKa ~8–9), impacting solubility and interaction with biological targets.
Computational studies (DFT, Gaussian 16) can quantify these effects by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .
Q. Q5. What experimental strategies address contradictions in reported bioactivity data for pyrazole-ethanamine derivatives?
Methodological Answer: Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., A549 vs. HeLa) or endpoint measurements (IC₅₀ vs. Ki). Standardized protocols (e.g., MTT assay for cytotoxicity) improve reproducibility.
- Stereochemical Effects: Racemic mixtures vs. enantiopure forms. Chiral HPLC or enzymatic resolution can isolate active enantiomers.
A 2020 study on pyrazole amides demonstrated that enantiomer-specific activity varies by >10-fold in kinase inhibition assays, underscoring the need for stereochemical control .
Q. Q6. What computational approaches are effective in predicting SAR for this compound’s derivatives?
Methodological Answer:
- Molecular Docking (AutoDock Vina): To model interactions with biological targets (e.g., kinases, GPCRs).
- QSAR Modeling: Using descriptors like logP, polar surface area, and H-bond acceptors to correlate structural features with activity.
A recent study on IGF-1R inhibitors highlighted that substituents at the 3-position (e.g., trifluoropropoxy vs. methoxy) alter binding affinity by modulating hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
